molecular formula C11H12O4 B083896 3,4-Dimethoxycinnamic acid CAS No. 14737-89-4

3,4-Dimethoxycinnamic acid

Cat. No. B083896
CAS RN: 14737-89-4
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethoxycinnamic acid has been explored in several studies. A notable method involves the reaction of veratraldehyde and diethyl malonate catalyzed by L-proline/potassium phosphate in ethanol, yielding ethyl 3,4-dimethoxycinnamate with a significant purity and yield (Zeng Qing-youa, 2008).

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxycinnamic acid has been studied through various spectroscopic and crystallographic methods. Research has revealed different polymorphs of the compound, demonstrating varied photochemical and photomechanical properties based on their molecular arrangements (M. Mishra et al., 2015).

Chemical Reactions and Properties

3,4-Dimethoxycinnamic acid participates in solid-state photodimerization reactions, a process influenced by its molecular structure and the arrangement in its crystal form. This reactivity is crucial for understanding its photomechanical behaviors and potential applications in materials science (M. Mishra et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 3,4-dimethoxycinnamic acid and its derivatives, have been characterized to understand their behavior in various conditions. These properties are essential for the compound's application in different fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 3,4-dimethoxycinnamic acid, including its reactivity and interactions with other molecules, have been extensively explored. Studies have shown its ability to form complexes with metals, demonstrating its utility in the synthesis of metal-organic frameworks and its potential antimicrobial activity (M. Zoroddu & E. Berardi, 1989).

Scientific Research Applications

  • Photomechanical Properties : A study on the crystal chemistry of 3,4-dimethoxycinnamic acid found distinct photochemical and photomechanical properties between different polymorphs of the compound, highlighting its potential in photomechanical applications (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).

  • Neurodegenerative Disease Research : Research indicates that derivatives of 3,4-dimethoxycinnamic acid can inhibit the aggregation of α-synuclein, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's (Barinova, Melnikova, & Мuronetz, 2020).

  • Pharmacokinetics and Dietary Sources : A study showed that 3,4-dimethoxycinnamic acid appears in human plasma after coffee consumption and described its pharmacokinetics, indicating its dietary source and absorption characteristics (Farrell et al., 2012).

  • Biochemical Reactions : The compound's involvement in biochemical reactions was demonstrated through studies on its decarboxylation by Saccharomyces cerevisiae, providing insights into its enzymatic specificity and reaction mechanisms (Gramatica, Ranzi, & Manitto, 1981).

  • Anti-Inflammatory Applications : Synthesis and pharmacological evaluation of certain derivatives of 3,4-dimethoxycinnamic acid have shown their effectiveness in inhibiting inflammatory mediators, suggesting their potential in anti-inflammatory treatments (Ballesteros et al., 1995).

  • Antimicrobial Activity : Studies on the synthesis and antimicrobial activity of copper(II) complexes of 3,4-dimethoxycinnamic acid highlight its potential in developing antimicrobial agents (Zoroddu & Berardi, 1989).

Safety And Hazards

According to the safety data sheet, 3,4-Dimethoxycinnamic acid is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

The potential applications of 3,4-Dimethoxycinnamic acid are being explored in various fields. For instance, it has been evaluated as a new matrix for enhanced low-MW compound detection by MALDI-MSI . Other research groups have tried to extend the practical application of these molecules as therapeutic and antioxidant agents .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016475
Record name (E)-3,4-Dimethoxycinnamic acid
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Molecular Weight

208.21 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Product Name

3,4-Dimethoxycinnamic acid

CAS RN

14737-89-4, 2316-26-9
Record name trans-3,4-Dimethoxycinnamic acid
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Record name 3,4-Dimethoxycinnamic acid, (E)-
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Record name 3,4-DIMETHOXYCINNAMIC ACID
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Record name (E)-3,4-Dimethoxycinnamic acid
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Record name 3,4-dimethoxycinnamic acid
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Record name (E)-3',4'-dimethoxycinnamic acid
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Record name 3,4-DIMETHOXYCINNAMIC ACID, (E)-
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Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Melting Point

180 - 181.5 °C
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,930
Citations
PB Andrade, R Leitão, RM Seabra, MB Oliveira… - Food chemistry, 1998 - Elsevier
Thirteen green Coffea canephora var. robusta and seven green Coffea arabica coffee beans from different geographical origins were analysed by HPLC/diode-array detector for …
Number of citations: 57 www.sciencedirect.com
P Theodosis-Nobelos, G Papagiouvannis, EA Rekka - Antioxidants, 2023 - mdpi.com
A series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid and 3,4-dimethoxycinnamic acid, were …
Number of citations: 4 www.mdpi.com
A Enoki, Y Yajima, MH Gold - Phytochemistry, 1981 - Elsevier
The white rot fungus Phanerochaete chrysosporium metabolized 3,4-dimethoxycinnamic acid in shaking and nitrogen sufficient cultures. Metabolites identified included 3-(3,4-…
Number of citations: 25 www.sciencedirect.com
H He, L Qin, Y Zhang, M Han, J Li, Y Liu, K Qiu… - Analytical …, 2019 - ACS Publications
Low-molecular-weight (low-MW) compounds have many essential functions in biological processes, and the molecular imaging of as many low-MW compounds as possible is critical for …
Number of citations: 69 pubs.acs.org
MK Mishra, A Mukherjee, U Ramamurty, GR Desiraju - IUCrJ, 2015 - scripts.iucr.org
A new monoclinic polymorph, form II (P21/c, Z = 4), has been isolated for 3,4-dimethoxycinnamic acid (DMCA). Its solid-state 2 + 2 photoreaction to the corresponding α-truxillic acid is …
Number of citations: 49 scripts.iucr.org
FB WITTMER, LC RAIFORD - The Journal of Organic Chemistry, 1945 - ACS Publications
The presence of hydroxyl as a nuclear substituentin an aromatic aldehyde, however, often causes it to resist oxidation (2). For example, 4-hydroxybenzaldehyde and protocatechuic …
Number of citations: 19 pubs.acs.org
I Zanyatkin, Y Stroylova, S Tishina… - Phytotherapy …, 2017 - Wiley Online Library
Neurodegenerative diseases are associated with accumulation of amyloid‐type protein misfolding products. Prion protein (PrP) is known for its ability to aggregate into soluble …
Number of citations: 24 onlinelibrary.wiley.com
M Rychlicka, N Niezgoda, A Gliszczyńska - Catalysts, 2020 - mdpi.com
The interesterification reaction of egg-yolk phosphatidylcholine (PC) with ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) catalyzed by Novozym 435 in hexane as a reaction …
Number of citations: 15 www.mdpi.com
GR Desiraju, R Kamala, BH Kumari… - Journal of the Chemical …, 1984 - pubs.rsc.org
It has been shown that the presence of a methylenedioxy substituent in a planer aromatic molecule tends to favour its crystallisation in highly overlapped structures. Thus, in a series of …
Number of citations: 32 pubs.rsc.org
GR Desiraju, JC Calabrese, RL Harlow - … Section B: Structural …, 1991 - scripts.iucr.org
A survey of the 11691 P1 crystal structures in the Cambridge Structural Database shows that 1166 have Z= 4. Of these, a mere 20 have local pseudo-centers of symmetry relating the …
Number of citations: 45 scripts.iucr.org

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